molecular formula C14H14ClF3N4OS B2672054 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-N-propyl-1H-imidazole-5-carboxamide CAS No. 339278-19-2

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-N-propyl-1H-imidazole-5-carboxamide

Cat. No.: B2672054
CAS No.: 339278-19-2
M. Wt: 378.8
InChI Key: PDCQINGPQVQZBO-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, containing one nitrogen atom . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals, and it often enhances the biological activity of organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The trifluoromethyl group is generally considered stable under normal conditions, but it can participate in certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the trifluoromethyl group is known to influence properties like lipophilicity and metabolic stability .

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including structures similar to the specified compound, have been extensively studied for their antitumor activity. The research highlights the significance of imidazole and its derivatives in the search for new antitumor drugs, exploring compounds that have advanced through preclinical testing. These compounds demonstrate diverse biological properties, underscoring their potential in developing treatments for cancer (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Sulfonamides and Novel Drug Development

The sulfonamide group, present in many clinically used drugs, has been a focal point for novel drug development. This includes drugs with significant antitumor activity, highlighting the continuous need for innovative sulfonamides targeting various biological mechanisms. The review of sulfonamides between 2008 and 2012 suggests a persistent pursuit of selective drugs for antiglaucoma and antitumor applications, among others (Carta, F., Scozzafava, A., & Supuran, C., 2012).

Environmental Impact and Degradation of Polyfluoroalkyl Chemicals

Research on polyfluoroalkyl chemicals, which share fluorination characteristics with the specified compound, focuses on their environmental fate, degradation, and biodegradability. The review indicates a growing concern over the persistence and potential toxicity of these chemicals and their degradation products, suggesting a need for further investigation into their environmental impact (Liu, J., & Mejia Avendaño, S., 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended applications and observed properties. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-propylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4OS/c1-3-4-19-11(23)10-7-21-13(22(10)2)24-12-9(15)5-8(6-20-12)14(16,17)18/h5-7H,3-4H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCQINGPQVQZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(N1C)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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